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4,4'-Methylenebis-benzene-2,6-d2-amine

DNA adduct dosimetry isotope-dilution GC-MS carcinogen biomonitoring

Quantifying residual MDA in biological, environmental, or polymer matrices demands robust matrix correction. Unlabeled MDA offers no ionization compensation. 4,4'-Methylenebis-benzene-2,6-d2-amine (MDA-d4) solves this with non-exchangeable ring deuteration and a clean +4 Da shift. • Eliminates ion-suppression variability in urine, plasma, drinking water, and epoxy-resin extracts. • Enables recovery-corrected DNA-adduct measurement and cross-study comparison of covalent binding indices. • Meets EPA CCL-3 and E&L testing requirements with defined method yield. Request a quote for research-grade material with batch-specific CoA.

Molecular Formula C13H14N2
Molecular Weight 202.29 g/mol
Cat. No. B15294866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis-benzene-2,6-d2-amine
Molecular FormulaC13H14N2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)N)N
InChIInChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i5D,6D,7D,8D
InChIKeyYBRVSVVVWCFQMG-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDA-d4 Defined Isotopologue for Quantitative Analysis


4,4'-Methylenebis-benzene-2,6-d2-amine (CAS 145657-14-3) is a stable-isotope-labeled analog of the industrial monomer and environmental contaminant 4,4'-methylenedianiline (MDA). It carries four deuterium atoms at the 2- and 6-positions of both aromatic rings (MDA‑d4), resulting in a nominal mass shift of +4 Da . This specific labeling pattern makes it suitable as an internal standard in isotope-dilution mass spectrometry workflows, where it compensates for matrix effects and sample-processing variability during the trace-level quantification of MDA in biological and environmental matrices [1].

Isotope-dilution MS internal standard for MDA
Compensates matrix effects and sample-processing variability
Defined 2,6‑ring deuteration pattern (+4 Da mass shift)

MDA-d4 Irreplaceability in Validated Assays


Deuterated internal standards are not functionally identical. The number and position of deuterium labels influence chromatographic retention time, ionization efficiency, and the potential for spectral cross-contribution between the analyte and internal standard channels [1]. Unlabeled MDA offers no mass differentiation and cannot correct for ionization variability. Alternative isotopologues such as MDA‑d8 (ring‑ and amine‑labeled) or MDA‑3,3',5,5'‑d4 exhibit different retention-time shifts and distinct ion ratios, which alters method performance characteristics. Regulatory and forensic methods therefore specify a single isotopologue to ensure inter-laboratory reproducibility [2].

Unlabeled MDA provides no mass differentiation and cannot correct for ionization variability.

MDA‑d8 (amine‑labeled) may undergo H/D exchange, altering effective mass shift during aqueous sample preparation.

Alternative ring‑labeled isotopologues (e.g., 3,3',5,5'‑d4) exhibit different retention-time shifts and ion ratios, limiting inter‑laboratory method transfer.

MDA-d4 Quantitative Differentiation from Analogs


Recovery-Corrected DNA Adduct Quantification

In a rigorous in vivo DNA-binding study, Schütze et al. demonstrated that MDA‑d4 enabled accurate recovery correction of MDA adducts released from hepatic DNA. When rats were dosed with 500 µmol/kg MDA‑d4, 488 ± 19 fmol MDA‑d4/mg DNA was recovered after strong base hydrolysis, compared with 428 ± 40 fmol unlabeled MDA/mg DNA from animals receiving the same dose of unlabeled MDA. The 68% method yield derived from the deuterated internal standard allowed calculation of covalent binding indices of 0.82 and 1.0 for the two experiments, respectively [1].

DNA adduct recovery
Head-to-head
488 ± 19 vs. 428 ± 40 fmol/mg DNA (14% higher with MDA‑d4)
Supports recovery-corrected adduct dosimetry
68% method yield from d4 standard enables covalent binding index calculation
DNA adduct dosimetry isotope-dilution GC-MS carcinogen biomonitoring

Isotopic Purity and Mass Spectral Discrimination

Product specifications for 4,4'-methylenebis-benzene-2,6-d2-amine (TRC M304183) indicate an isotopic enrichment of ≥98 atom% D at the ring 2,6‑positions . This contrasts with MDA‑d8 (CAS 1219795‑26‑2), which labels both ring and amine positions and can undergo NH/ND exchange under protic conditions, potentially altering the effective mass shift during sample preparation . The 2,6‑d4 pattern provides a +4 Da shift on the molecular ion without labile amine deuteriums, ensuring stable mass discrimination throughout typical sample workup protocols involving aqueous acidic or basic conditions .

Isotopic purity & stability
Class-level
≥98 atom% D at non‑exchangeable ring positions; N‑D labels in MDA‑d8 may back‑exchange
Ensures stable mass differentiation throughout sample preparation
Supplier specification; labile deuterium loss can introduce ion-ratio drift
isotope purity mass spectrometry internal standard selection

GC-MS Detection Limit in Urinary Biomonitoring

Tiljander et al. validated a urinary MDA method employing dideuterated MDA (d2) as internal standard, achieving a detection limit of 2 µg/L urine with a precision of 3.4% at 26 µg/L and an overall recovery of 96 ± 5% at 115 µg/L [1]. While this study used a d2‑labeled analog rather than the d4 compound, it establishes the class‑level expectation that a deuterated MDA internal standard with ≥+2 Da mass shift is necessary to reach sub‑ppb detection limits in hydrolyzed urine. The 2,6‑d4 isotopologue (target compound) offers a larger mass shift (+4 Da) than the d2 analog, which further reduces potential isotopic overlap with the analyte isotopomer cluster and can improve signal‑to‑noise at the low end of calibration [1].

Urinary detection limit
Class-level
LOD 2 µg/L (d2 IS); +4 Da shift expected to improve S/N over d2
Supports trace-level biomonitoring method development
Extrapolated from validated d2 method; MDA‑d4 not directly measured in this study
occupational biomonitoring GC‑MS detection limit

MDA-d4 Application Scenarios


Occupational MDA Biomonitoring

Methods employing 4,4'-methylenebis-benzene-2,6-d2-amine as internal standard enable the quantification of MDA‑hemoglobin adducts and urinary MDA at levels relevant to occupational exposure limits. The stable +4 Da mass shift and non‑exchangeable ring deuteration ensure robust quantitation across the sample preparation workflow .

Environmental Water Testing for CCL-3 Contaminants

The United States EPA lists MDA as a drinking water contaminant candidate (CCL‑3). Isotope‑dilution LC‑MS/MS using the 2,6‑d4 internal standard provides the specificity and matrix correction required for low‑ng/L detection in treated drinking water and source water, where humic substances and disinfection byproducts produce strong matrix effects .

DNA Adduct Dosimetry in Carcinogenicity Studies

When evaluating the genotoxic potential of MDA, the deuterated internal standard permits recovery‑corrected adduct measurement, as demonstrated by Schütze et al. Using the d4 standard, laboratories can calculate covalent binding indices (CBI) with defined method yield, enabling cross‑study comparisons of DNA‑binding potency [1].

Quality Control of Polyurethane and Epoxy Resins

Residual MDA monomer in commercial polyurethane foams and epoxy resins is regulated. The 2,6‑d4 isotopologue serves as an ideal internal standard for extractables‑and‑leachables testing, compensating for polymer matrix interferences during solvent extraction and LC‑MS analysis .

Application
Selection Property
Validation Focus
Occupational biomonitoring
Stable +4 Da ring-deuterated internal standard
MDA‑hemoglobin adduct and urinary MDA quantitation at regulatory action levels
Environmental water testing (CCL‑3)
Matrix-effect correction and specificity for trace analysis
Low‑ng/L detection in treated drinking water and source water matrices
DNA adduct dosimetry research
Recovery correction for covalent binding index (CBI) calculation
Cross‑study DNA‑binding potency comparisons with defined method yield
Polymer extractables & leachables QC
Compensation for polymer matrix interferences
Accurate quantitation of residual MDA in polyurethane/epoxy resin extracts
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